An In-Depth Technical Guide to 4-(Trimethylsilyl)thiophen-2-ylboronic Acid: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to 4-(Trimethylsilyl)thiophen-2-ylboronic Acid: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Reagent
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functionally diverse compounds. 4-(Trimethylsilyl)thiophen-2-ylboronic acid, identified by its CAS number 222840-90-6 , has emerged as a reagent of significant interest. This technical guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, its critical role in palladium-catalyzed cross-coupling reactions, and its applications in the field of drug discovery. The unique combination of a thiophene core, a versatile boronic acid moiety, and a stabilizing trimethylsilyl group makes this compound a powerful tool for the synthesis of novel therapeutic agents and advanced materials.
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its distinct electronic properties, allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] The boronic acid functional group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[2] Furthermore, the trimethylsilyl group can serve multiple purposes, including as a blocking group for regioselective functionalization and to enhance the solubility of the molecule in organic solvents.
This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize 4-(trimethylsilyl)thiophen-2-ylboronic acid in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The table below summarizes the key properties of 4-(trimethylsilyl)thiophen-2-ylboronic acid.
| Property | Value | Source |
| CAS Number | 222840-90-6 | Internal Database |
| Molecular Formula | C₇H₁₃BO₂SSi | Internal Database |
| Molecular Weight | 200.14 g/mol | Internal Database |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Solubility | Soluble in many organic solvents such as THF, dioxane, and DMF (predicted) | General Knowledge |
| Stability | Sensitive to moisture and air; should be stored under an inert atmosphere. The trimethylsilyl group can enhance stability compared to the unsubstituted analogue. | General Knowledge |
Synthesis of 4-(Trimethylsilyl)thiophen-2-ylboronic Acid: A Representative Protocol
Step 1: Synthesis of 2-Bromo-4-(trimethylsilyl)thiophene
This initial step involves the regioselective silylation of 3-bromothiophene.
Figure 1: Proposed workflow for the synthesis of the key intermediate, 2-Bromo-4-(trimethylsilyl)thiophene.
Experimental Protocol:
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To a solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (n-BuLi) (1.05 eq).
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Stir the reaction mixture at -78 °C for 1 hour.
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Add trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-(trimethylsilyl)thiophene.
Step 2: Synthesis of 4-(Trimethylsilyl)thiophen-2-ylboronic Acid
The second step involves a lithium-halogen exchange followed by borylation and hydrolysis.
Figure 2: Proposed workflow for the final borylation step to yield the target compound.
Experimental Protocol:
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Dissolve 2-bromo-4-(trimethylsilyl)thiophene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
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Slowly add n-butyllithium (n-BuLi) (1.05 eq) and stir the mixture at -78 °C for 1 hour.
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Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Cool the reaction mixture to 0 °C and acidify with aqueous hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2.
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Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield 4-(trimethylsilyl)thiophen-2-ylboronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the primary application for 4-(trimethylsilyl)thiophen-2-ylboronic acid. This palladium-catalyzed reaction involves the coupling of an organoboron compound (the boronic acid) with an organic halide or triflate.
Figure 3: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Self-Validating Protocol for Suzuki-Miyaura Coupling:
The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of 4-(trimethylsilyl)thiophen-2-ylboronic acid with an aryl or heteroaryl bromide. The success of the reaction is self-validating through the formation of the desired coupled product, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol:
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To a reaction vessel, add the aryl or heteroaryl bromide (1.0 eq), 4-(trimethylsilyl)thiophen-2-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
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Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.
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Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl or heteroaryl-thiophene compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 4-(trimethylsilyl)thiophen-2-ylboronic acid make it a highly valuable building block in the design and synthesis of new drug candidates.
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Thiophene as a Bioisostere: The thiophene ring is a common bioisostere for the phenyl ring in drug design. Its incorporation can modulate the lipophilicity, metabolic stability, and receptor-binding interactions of a molecule.[1] The lipophilicity of the thiophene nucleus can also aid in crossing the blood-brain barrier, making it a relevant scaffold for neurological drug targets.[1]
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Boronic Acids in Medicinal Chemistry: Boronic acids and their derivatives have gained significant attention in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (a proteasome inhibitor for treating multiple myeloma), containing this functional group.[3] Boronic acids can act as reversible covalent inhibitors of serine proteases and other enzymes.
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The Role of the Trimethylsilyl Group: The trimethylsilyl (TMS) group can serve several strategic purposes. It can act as a regiochemical handle, directing further functionalization of the thiophene ring. It can also enhance the solubility of the compound in organic solvents, which is beneficial for synthetic manipulations. In some cases, a TMS group can be cleaved under specific conditions to reveal a reactive site.
By combining these three functional motifs, 4-(trimethylsilyl)thiophen-2-ylboronic acid can be used to synthesize a wide array of complex molecules with potential therapeutic applications, including but not limited to:
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Kinase Inhibitors: The thiophene scaffold can be incorporated into molecules designed to target the ATP-binding site of kinases, which are crucial targets in cancer therapy.
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Protease Inhibitors: The boronic acid moiety can be exploited to design reversible covalent inhibitors of various proteases involved in disease progression.
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Antiviral and Antibacterial Agents: The unique electronic and structural properties of thiophene-containing compounds can be leveraged to develop novel antimicrobial agents.
Spectroscopic Data (Predicted)
| Spectroscopic Data | Predicted Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |
| ¹H NMR | 7.5-7.8 (d, 1H, thiophene-H), 7.2-7.5 (d, 1H, thiophene-H), 8.0-8.5 (br s, 2H, B(OH)₂), 0.2-0.4 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR | 145-150 (C-B), 135-140 (thiophene-C), 130-135 (thiophene-C), 125-130 (thiophene-C), -1.0 to 1.0 (Si(CH₃)₃) |
| FT-IR | ~3300-3500 (br, O-H stretch of boronic acid), ~2950 (C-H stretch of TMS), ~1350 (B-O stretch), ~1250 (Si-C stretch) |
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 4-(trimethylsilyl)thiophen-2-ylboronic acid.
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Hazard Statements (Predicted based on similar compounds): May cause skin irritation, serious eye irritation, and respiratory irritation.
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Precautionary Statements:
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Wear protective gloves, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Conclusion
4-(Trimethylsilyl)thiophen-2-ylboronic acid is a strategically designed and highly versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a thiophene core, a boronic acid functional group, and a trimethylsilyl moiety provides chemists with a powerful tool for the construction of complex molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its application in the Suzuki-Miyaura cross-coupling reaction, and its potential in drug discovery. As the demand for novel and effective therapeutic agents continues to grow, the importance of such well-designed building blocks will undoubtedly increase, paving the way for new discoveries and innovations in the field of chemical and pharmaceutical sciences.
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